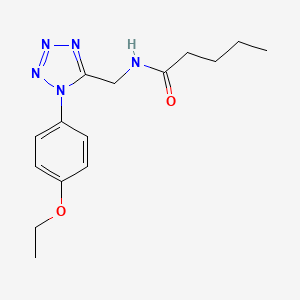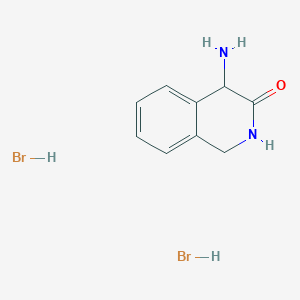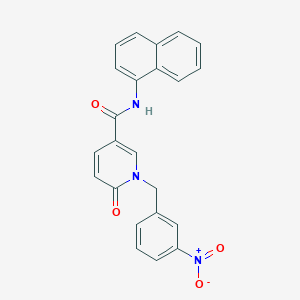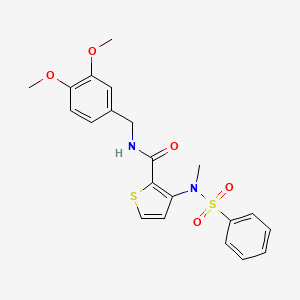
N-(3,4-dimethoxybenzyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMXS and has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Aromatic sulfonamide derivatives, including compounds with structures similar to N-(3,4-dimethoxybenzyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, have been investigated for their inhibitory activity against carbonic anhydrases (CAs). These enzymes are involved in many physiological processes, including respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. Inhibitors of CAs have potential therapeutic applications in the treatment of conditions such as glaucoma, epilepsy, and mountain sickness. For instance, 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and related compounds exhibited nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, highlighting the potential of sulfonamide-based compounds in CA inhibition research (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activity. These include derivatives synthesized in good yield with established structures based on various spectroscopic analyses. The structure–activity relationships have been studied by screening these compounds against a panel of bacterial and fungal strains, showing significant activities. This indicates the potential use of such compounds in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Fluorescence Quenching Studies
The fluorescence quenching properties of compounds with similar structures have been studied in various solvents, which is relevant for understanding molecular interactions and developing new fluorescent probes or materials for sensing applications. For example, the fluorescence quenching of carboxamide derivatives by aniline and carbon tetrachloride in different solvents provides insights into the quenching mechanisms, which could be useful in designing fluorescence-based sensors (Patil et al., 2013).
Mechanism of Action
Target of Action
It is related to3,4-Dimethoxyphenethylamine (DMPEA) , a compound of the phenethylamine class . DMPEA is an analogue of the major human neurotransmitter dopamine .
Mode of Action
Considering its relation to dmpea, it might interact with the dopamine receptors in the brain, similar to how dmpea does .
Biochemical Pathways
Given its relation to dmpea, it might influence the dopaminergic pathways .
Result of Action
Considering its relation to dmpea, it might have some activity as a monoamine oxidase inhibitor .
properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-23(30(25,26)16-7-5-4-6-8-16)17-11-12-29-20(17)21(24)22-14-15-9-10-18(27-2)19(13-15)28-3/h4-13H,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNJOTWTVRBNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2888564.png)
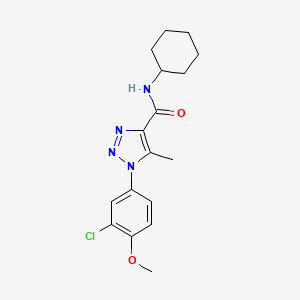
![7-Methyl-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2888567.png)

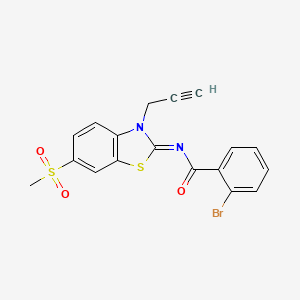
![N'-{7-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2888573.png)
![N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B2888575.png)
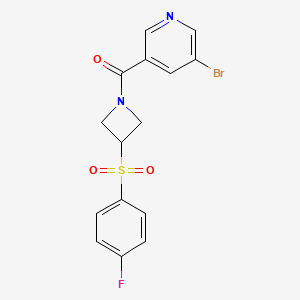
![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2888577.png)
![N-(sec-butyl)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2888578.png)
![9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hcl](/img/structure/B2888580.png)
